3,4,5-Trimethoxyphenyl acetate
Description
Properties
CAS No. |
17742-46-0 |
|---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) acetate |
InChI |
InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 |
InChI Key |
ASPRESJSDRJZBN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
melting_point |
74°C |
Other CAS No. |
17742-46-0 |
physical_description |
Solid |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Transesterification
3,4,5-Trimethoxyphenyl acetate serves as a precursor in esterification and transesterification reactions. For example:
-
Industrial-Scale Production :
Continuous flow reactors optimize yields (>95%) using phase-transfer catalysts like tetrabutylammonium chloride (TBAC) under alkaline conditions (40–50% NaOH) .
Nucleophilic Acyl Substitution
The acetyl group undergoes substitution with nucleophiles:
-
Bromination :
Bromine (Br₂) in dichloromethane selectively brominates the acetyl group, forming 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (84% yield ) .
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
-
Basic Hydrolysis :
NaOH (20–50% aqueous) cleaves the ester bond, forming the sodium salt of the carboxylic acid .
Condensation Reactions
The compound participates in cyclocondensation to form heterocycles:
-
Chalcone Synthesis :
Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) yields chalcone derivatives (47.8–88.4% yield ) .
Reduction and Oxidation
While direct data on reduction/oxidation of the acetate is limited, related analogs suggest:
-
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the ester to 3,4,5-trimethoxyphenethyl alcohol (hypothetical pathway). -
Oxidation :
Potassium permanganate (KMnO₄) oxidizes the acetyl group to a carboxylic acid under acidic conditions.
Suzuki Coupling and Grignard Reactions
Advanced modifications involve cross-coupling:
-
Suzuki Coupling :
The phenyl moiety participates in palladium-catalyzed coupling with aryl boronic acids, yielding biaryl derivatives (e.g., compound 13f , IC₅₀ = 1.1–3.3 nM) .
Data Table: Key Reaction Pathways and Yields
Preparation Methods
Reaction Conditions and Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid group of 3,4,5-trimethoxyphenylacetic acid reacts with ethanol. Sulfuric acid acts as both a catalyst and dehydrating agent, shifting the equilibrium toward ester formation. Typical conditions involve refluxing a mixture of 3,4,5-trimethoxyphenylacetic acid (0.4 mol), anhydrous ethanol (120 mL), and H₂SO₄ (8 mL) in toluene (500 mL) for 12 hours. A Dean-Stark trap facilitates water removal, enhancing yield.
Workup and Characterization
Post-reaction, the crude product is extracted with ethyl acetate, washed with aqueous NaOH to remove residual acid, and dried over Na₂SO₄. Vacuum distillation yields the ester as a pale yellow oil with a near-quantitative yield of 99%. Nuclear magnetic resonance (NMR) analysis confirms the structure:
-
¹H NMR (300 MHz, CDCl₃): δ 6.52 (s, 2H, aromatic), 4.18 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.87 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.56 (s, 2H, CH₂CO), 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃).
This method’s simplicity and high yield make it ideal for laboratory-scale synthesis, though the use of corrosive H₂SO₄ necessitates careful handling.
Microchannel Reactor-Based Synthesis via Intermediate Formation
A 2017 patent outlines an advanced method utilizing a microchannel reactor to synthesize 3,4,5-trimethoxyphenylacetic acid, which is subsequently esterified. This two-step process emphasizes precision and scalability.
Step 1: Synthesis of 3,4,5-Trimethoxymandelic Acid
The first step involves the reaction of 3,4,5-trimethoxybenzaldehyde with chloroform and sodium hydroxide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB). The microchannel reactor ensures rapid mixing and temperature control, achieving a reaction time of 3–4 minutes at 50–60°C. Key parameters include:
-
Reactants: 3,4,5-Trimethoxybenzaldehyde (0.2 mol), chloroform (103–120 g), TBAB (3.2–4.0 g).
-
Conditions: 50–60°C, NaOH (0.6 mol) in water.
The resulting 3,4,5-trimethoxymandelic acid is isolated via acidification (pH 1–2) and crystallization, yielding 83–88% with HPLC purity >96%.
Step 2: Reduction and Esterification
The mandelic acid intermediate undergoes reduction to 3,4,5-trimethoxyphenylacetic acid using Pd/C or Rh/C catalysts under hydrogen atmosphere. Subsequent esterification with ethanol and H₂SO₄ (as in Section 1) produces the final acetate with a combined yield of 91% and purity of 97%.
Advantages of Microchannel Technology
The microchannel reactor’s high surface-area-to-volume ratio minimizes side reactions and improves heat transfer, making this method suitable for industrial-scale production.
Catalytic Innovations in Esterification and Byproduct Mitigation
Recent studies explore heterogeneous catalysts to enhance esterification efficiency. For instance, Rh/C and Pd/Al₂O₃ catalysts have been employed in aerobic oxidative coupling reactions involving 3,4,5-trimethoxyphenyl groups. While these catalysts are primarily used for carbazole synthesis, their application in esterification warrants further investigation.
Role of Acid Additives
Trifluoroacetic acid (TFA) has emerged as a superior co-catalyst in Rh/C-mediated reactions, achieving yields >90% under mild conditions (room temperature, open air). Comparative data highlight TFA’s efficacy over other acids like methanesulfonic acid (MsOH) or acetic acid (Table 1).
Table 1: Catalyst and Acid Screening for Aerobic Coupling
| Catalyst | Acid | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Rh/C | TFA | CF₃C₆H₅ | 2 | 92 |
| Rh/C | MsOH | CF₃C₆H₅ | 4 | 29 |
| Pd/Al₂O₃ | TFA | CF₃C₆H₅ | 1.5 | 81 |
Comparative Analysis of Synthetic Routes
The two primary methods—classical esterification and microchannel reactor-based synthesis—differ significantly in scalability, yield, and practicality:
Table 2: Method Comparison for this compound Synthesis
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,5-trimethoxyphenyl acetate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification using 3,4,5-trimethoxyphenol and acetyl chloride in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters include maintaining a dry environment, stoichiometric control (e.g., 1:1.2 molar ratio of phenol to acetyl chloride), and reflux at 60–70°C for 6–8 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields high-purity product .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Avoid open flames due to flammability of solvents like THF. Waste must be segregated into halogenated organic containers and disposed via licensed hazardous waste services .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structure (e.g., acetate methyl at δ ~2.3 ppm, aromatic protons at δ ~6.5–7.0 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (m/z 226.1066 for [M+H]).
- X-ray Crystallography : For crystalline derivatives, SHELX software refines structural parameters (e.g., bond angles, torsional strain) .
Advanced Research Questions
Q. How can this compound derivatives be evaluated for anticancer activity?
- Methodological Answer :
- Tubulin Polymerization Assays : Monitor inhibition using purified tubulin (IC determination via turbidimetry at 350 nm).
- Cell-Based Assays : Test cytotoxicity against cancer lines (e.g., HeLa, NCI/ADR-RES) using MTT assays. Advanced studies include cell cycle analysis (flow cytometry for G2/M arrest) and synergy with natural killer cells .
- Molecular Modeling : Dock derivatives into the colchicine binding site of β-tubulin (PDB: 1SA0) using software like AutoDock Vina to predict binding affinity .
Q. What strategies resolve contradictions in crystallographic data for trimethoxyphenyl derivatives?
- Methodological Answer : For ambiguous electron density maps (e.g., disordered methoxy groups):
- Apply twin refinement in SHELXL for twinned crystals.
- Use higher-resolution data (≤1.0 Å) and restraints for geometric parameters.
- Validate with Hirshfeld surface analysis to assess intermolecular interactions .
Q. How is this compound metabolized in biological systems, and how can metabolites be tracked?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS/MS. Major metabolites include dihydrosinapic acid (m/z 212.0944), identified by comparison with reference standards .
- In Vivo Tracking : Administer radiolabeled C-acetate and quantify metabolites in plasma/urine using scintillation counting coupled with HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
